

2-Chloro-6-phenoxybenzotrile structure and molecular weight

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Compound of Interest

Compound Name: 2-Chloro-6-phenoxybenzotrile

CAS No.: 91692-70-5

Cat. No.: B3031994

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An In-depth Technical Guide to **2-Chloro-6-phenoxybenzotrile**: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-6-phenoxybenzotrile**, a substituted aromatic compound of interest to professionals in chemical synthesis, drug discovery, and materials science. We will delve into its molecular structure, a proposed synthetic pathway grounded in established reaction mechanisms, and its potential applications as a chemical intermediate.

Core Molecular Structure and Physicochemical Properties

2-Chloro-6-phenoxybenzotrile is a bi-aryl ether derivative characterized by a benzotrile core. The benzene ring is substituted at the 2-position with a chlorine atom and at the 6-position with a phenoxy group. The presence of the electron-withdrawing nitrile ($-C\equiv N$) group

and the halogen significantly influences the electronic properties and reactivity of the aromatic ring.

Data Presentation: Key Properties

Property	Value	Source
IUPAC Name	2-Chloro-6-phenoxybenzotrile	N/A
CAS Number	91692-70-5	[1]
Molecular Formula	C ₁₃ H ₈ ClNO	[1]
Molecular Weight	229.66 g/mol	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N</chem>	[2]
InChIKey	XQEBKWUAXCHXRY-UHFFFAOYSA-N	[2]

Synthesis Pathway: Nucleophilic Aromatic Substitution (S_NAr)

The most logical and field-proven approach for synthesizing **2-Chloro-6-phenoxybenzotrile** is via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway is mechanistically sound due to the specific substitution pattern of the chosen precursor.

Mechanistic Rationale and Experimental Design

The synthesis starts from 2,6-dichlorobenzotrile. The powerful electron-withdrawing effect of the nitrile group (-C≡N) significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions. In 2,6-dichlorobenzotrile, both chlorine atoms are in the activated ortho positions.

The reaction proceeds by the attack of a nucleophile, in this case, the phenoxide ion (generated from phenol and a base), on one of the chlorinated carbons. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic

intermediate known as a Meisenheimer complex.[2][3][4][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atom of the nitrile group, which provides substantial stabilization. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the final product.

Due to the symmetrical nature of the starting material, the initial substitution can occur at either the C2 or C6 position. A second substitution to replace the remaining chlorine is possible but would require more forcing conditions due to the reduced activation of the ring after the first substitution.

Caption: Proposed S_NAr mechanism for the synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness, with checkpoints for reaction monitoring. The synthesis of a related compound, 2-chloro-6-mercaptobenzonitrile, follows a similar pathway, validating this general approach.[6]

Materials:

- 2,6-Dichlorobenzonitrile (1.0 eq)
- Phenol (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2,6-dichlorobenzonitrile, phenol, and potassium carbonate in anhydrous DMF.
- **Inert Atmosphere:** Purge the flask with dry nitrogen for 10-15 minutes to establish an inert atmosphere, which is crucial to prevent side reactions involving moisture and oxygen.

- **Reaction Execution:** Heat the mixture to 80-100 °C with vigorous stirring. The choice of temperature is a balance: it must be high enough to overcome the activation energy but not so high as to cause decomposition or significant side-product formation.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the 2,6-dichlorobenzonitrile spot/peak indicates the reaction is nearing completion. This typically takes 4-8 hours.
- **Workup:** After cooling to room temperature, pour the reaction mixture into a larger volume of cold water. This will precipitate the organic product while dissolving the inorganic salts (K₂CO₃, KCl).
- **Isolation:** Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure **2-Chloro-6-phenoxybenzonitrile**. The purity should be verified by melting point determination and spectroscopic analysis.

Structural Elucidation: Predicted Spectroscopic Signature

While a published experimental spectrum was not available at the time of this writing, the structure of **2-Chloro-6-phenoxybenzonitrile** allows for a robust prediction of its ¹H and ¹³C NMR spectra. These predictions are invaluable for researchers to confirm the identity of their synthesized material.

Predicted ¹H NMR Spectrum

The molecule has low symmetry, meaning most protons will be chemically distinct.

- **Aromatic Protons (8H):** We expect a series of complex multiplets between ~6.8 and 7.6 ppm.
 - The three protons on the benzonitrile ring will likely appear as a triplet and two doublets (or doublets of doublets), characteristic of a 1,2,3-trisubstituted benzene ring.

- The five protons of the phenoxy group will show signals typical of a monosubstituted benzene ring, likely a triplet for the para-proton and two multiplets for the ortho- and meta-protons.

Predicted ^{13}C NMR Spectrum

Due to the lack of symmetry, all 13 carbon atoms are expected to be unique, giving rise to 13 distinct signals.[7][8]

- Nitrile Carbon ($-\text{C}\equiv\text{N}$): This carbon is deshielded and will appear as a singlet around 115-120 ppm.
- Quaternary Carbons (4): The four carbons with no attached protons (C-Cl, C-O on the benzonitrile ring; C-ipso on the phenoxy ring; and C-CN) will appear as low-intensity singlets. The ether-linked carbons (C-O) will be significantly downfield, likely in the 150-160 ppm range. The C-Cl carbon will be in the 130-140 ppm range.
- Aromatic CH Carbons (8): The remaining eight carbons with attached protons will appear as higher-intensity signals in the typical aromatic region of 115-135 ppm.

Reactivity and Potential Applications in Drug Development

Substituted benzonitriles are valuable building blocks in medicinal chemistry and agrochemical synthesis.[9] 2-Chloro-6-fluorobenzonitrile, a closely related analogue, is an intermediate in the synthesis of pharmaceuticals and agrochemicals.[10]

Based on its structure, **2-Chloro-6-phenoxybenzonitrile** can serve as a versatile intermediate:

- Nitrile Group Conversion: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a wide array of other functional groups and molecular scaffolds.
- Further Substitution: The remaining chlorine atom can potentially be substituted by another nucleophile under more forcing conditions, allowing for the creation of complex, differentially substituted aromatic cores.

This compound is a prime candidate for use as a scaffold in the development of novel kinase inhibitors, herbicides, or other biologically active molecules.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **2-Chloro-6-phenoxybenzotrile** is not widely available. Therefore, hazard assessment must be based on structurally similar compounds, such as 2-chlorobenzotrile and other halogenated aromatic nitriles.[\[11\]](#)

Anticipated Hazards:

- Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
- Irritation: Expected to cause skin and serious eye irritation.[\[11\]](#)

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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